Fmoc-6-chloro D-Tryptophan

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

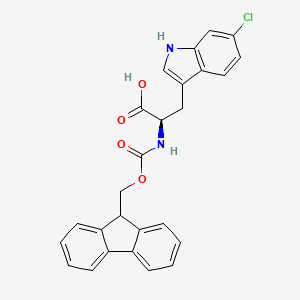

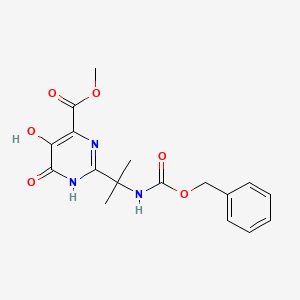

Fmoc-6-chloro D-Tryptophan is a chemical compound used for the preparation of acyltryptophanols . It has a molecular formula of C26H21ClN2O4 .

Molecular Structure Analysis

The molecular structure of Fmoc-6-chloro D-Tryptophan is characterized by a molecular weight of 460.9 g/mol . The IUPAC name for this compound is (2R)-3-(6-chloro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid .Physical And Chemical Properties Analysis

Fmoc-6-chloro D-Tryptophan has a molecular weight of 460.9 g/mol . It has a XLogP3-AA value of 5.4, indicating its lipophilicity . It has 3 hydrogen bond donor count and 4 hydrogen bond acceptor count .Scientific Research Applications

Peptide Synthesis

“Fmoc-6-chloro D-Tryptophan” is used in Fmoc Solid Phase Peptide Synthesis (SPPS) . This method is widely used to produce larger quantities of peptides, which are biomolecules with several biological activities. Synthetic peptides are used for various studies such as cell signaling, development of epitope-specific antibodies, cell-biology, and disease biomarkers .

Preparation of Acyltryptophanols

“Fmoc-6-chloro D-Tryptophan” is used for the preparation of acyltryptophanols . These compounds have been used as FSH (Follicle Stimulating Hormone) antagonists, which can be useful in reproductive medicine .

Unnatural Modifications in Peptides

The synthesis method involving “Fmoc-6-chloro D-Tryptophan” is particularly useful when unnatural modifications or introduction of site-specific tags are required . This allows for the creation of peptides with specific properties, expanding their potential applications .

High-Performance Liquid Chromatography (HPLC)

“Fmoc-6-chloro D-Tryptophan” can be used in HPLC analysis . HPLC is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture .

Materials Science

Peptides, which can be synthesized using “Fmoc-6-chloro D-Tryptophan”, are becoming increasingly important in materials science due to their self-assembling properties . This opens up possibilities for the development of new materials with unique properties .

Drug Development

Peptides synthesized using “Fmoc-6-chloro D-Tryptophan” can be used in the development of new drugs . Given the diverse biological activities of peptides, they can serve as a basis for the development of therapeutics for various diseases .

Mechanism of Action

Target of Action

Fmoc-6-chloro D-Tryptophan is primarily used for the preparation of acyltryptophanols . These compounds act as antagonists of Follicle Stimulating Hormone (FSH) , a hormone that plays a crucial role in the reproductive system.

Mode of Action

The Fmoc (Fluorenylmethyloxycarbonyl) group in Fmoc-6-chloro D-Tryptophan is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base .

properties

IUPAC Name |

(2R)-3-(6-chloro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21ClN2O4/c27-16-9-10-17-15(13-28-23(17)12-16)11-24(25(30)31)29-26(32)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)/t24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDXGPPBWOOAVEL-XMMPIXPASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC(=C5)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CNC5=C4C=CC(=C5)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-6-chloro D-Tryptophan | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl [1-[4-[[(4-fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]carbamate](/img/structure/B564914.png)

![(2S,3S,4R)-2-Azido-1,3,4-tri-O-[(tert-butyldimethylsilyl)oxy]octadecane](/img/structure/B564921.png)

![7-Ethyl-10-(4-[[benzylcarbamoyl]amino]-1-piperidino)carbonyloxycamptothecin](/img/structure/B564922.png)

![(2E)-2-[2-(3,4-Dihydroxyphenyl)ethylidene]hydrazinecarboxamide](/img/structure/B564924.png)